molecular formula C23H43ClN2O4 B12702295 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride CAS No. 93904-81-5

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride

Cat. No.: B12702295
CAS No.: 93904-81-5
M. Wt: 447.0 g/mol
InChI Key: IYWOJBWDYJMOGB-PGCULMPHSA-N
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Description

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is a complex organic compound that features a morpholine ring, a propylamine group, and a tetradecenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride typically involves a multi-step process. One common approach starts with the preparation of 3-morpholinopropylamine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the addition of tetradecenoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

CAS No.

93904-81-5

Molecular Formula

C23H43ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

(E)-2-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]tetradec-2-enoic acid;hydrochloride

InChI

InChI=1S/C23H42N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-21(23(27)28)20-22(26)24-14-12-15-25-16-18-29-19-17-25;/h13H,2-12,14-20H2,1H3,(H,24,26)(H,27,28);1H/b21-13+;

InChI Key

IYWOJBWDYJMOGB-PGCULMPHSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C(\CC(=O)NCCCN1CCOCC1)/C(=O)O.Cl

Canonical SMILES

CCCCCCCCCCCC=C(CC(=O)NCCCN1CCOCC1)C(=O)O.Cl

Origin of Product

United States

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